2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group, a sulfonylethyl linker, and a 4-(pyrimidin-2-yl)piperazine moiety. The fluorine atom may enhance metabolic stability and lipophilicity, while the pyrimidinyl-piperazine group could contribute to binding affinity at adenosine or kinase-related targets .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O4S/c19-15-4-1-2-5-16(15)28-14-17(25)20-8-13-29(26,27)24-11-9-23(10-12-24)18-21-6-3-7-22-18/h1-7H,8-14H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSKPYNCZAXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups
- Fluorophenoxy group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrimidine ring : Known for its role in various biological activities, particularly in nucleic acid interactions.
- Piperazine moiety : Often associated with pharmacological activity, including anxiolytic and antidepressant effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing sulfonyl groups have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that these types of compounds exert cytotoxic effects through apoptosis induction and cell cycle arrest in cancer cells .
Anticonvulsant Effects
A related series of compounds featuring the fluorophenoxy group were synthesized and tested for anticonvulsant activity. One specific derivative demonstrated considerable efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting that the mechanism may involve modulation of benzodiazepine receptors . This implies that the target compound may also share similar anticonvulsant properties.
Neuroprotective Properties
The neuroprotective potential of fluorinated compounds has been documented, with certain derivatives showing promise in protecting neuronal cells from oxidative stress-induced damage. This activity is particularly relevant for developing treatments for neurodegenerative disorders .
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Early investigations suggest favorable membrane permeability and metabolic stability, which are crucial for therapeutic efficacy .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine-Piperazine Linkage : The reaction involves coupling a pyrimidine derivative with a piperazine moiety.
- Sulfonylation : The introduction of the sulfonyl group enhances biological activity.
- Final Acetylation : The acetamide formation is achieved through acylation reactions.
The overall yield and purity are critical parameters that influence the biological activity of the synthesized compound.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of related sulfonamide compounds against human breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly compared to controls, with IC50 values ranging from 5 to 15 µM depending on the specific structure .
Study 2: Neuroprotection
In another investigation focusing on neuroprotection, derivatives were tested in models of oxidative stress. The results showed a marked reduction in neuronal cell death when treated with these compounds, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of fluorophenoxy compounds exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in models of seizure activity, suggesting that 2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide may also possess similar anticonvulsant effects. These effects are likely mediated through interactions with benzodiazepine receptors and other mechanisms yet to be fully elucidated .
Neurodegenerative Diseases
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). By modulating eIF2B activity, it may enhance neuronal survival under stress conditions associated with these diseases .
Cancer Treatment
The inhibition of specific kinases involved in inflammatory responses and cellular proliferation is another area where this compound shows promise. It has been suggested that compounds like this compound may act as inhibitors of interleukin receptor-associated kinases (IRAKs), which are implicated in various cancers .
Inflammatory Diseases
Given its mechanism of action involving the modulation of inflammatory pathways, this compound could also be beneficial in treating inflammatory diseases. The ability to influence the ISR may provide therapeutic avenues for conditions characterized by chronic inflammation .
Case Study 1: Neuroprotection in Animal Models
In a study examining neuroprotective effects, administration of the compound led to significant improvements in behavioral outcomes in animal models of neurodegeneration. The results demonstrated enhanced neuronal resilience and reduced markers of oxidative stress, suggesting a protective role against neurodegenerative processes.
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer potential of related compounds. In vitro studies showed that treatment with derivatives similar to this compound resulted in decreased proliferation of cancer cell lines. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences: Replaces the 2-fluorophenoxy group with a 4-fluorophenylacetamide and substitutes the pyrimidinyl-piperazine with a 4-methylbenzenesulfonyl-piperazine.
- The tosyl (methylbenzenesulfonyl) group may lower selectivity for pyrimidine-binding targets compared to the pyrimidinyl-piperazine in the parent compound .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
- Key Differences: Features a 2-ethylphenoxy group and a pyrrolidinylphenyl substituent instead of the fluorophenoxy and pyrimidinyl-piperazine.
- Safety Profile: Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), suggesting that the ethylphenoxy and pyrrolidine groups may introduce higher acute toxicity compared to the fluorophenoxy and pyrimidinyl systems in the target compound .
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Key Differences : Substitutes fluorine with a methoxy group and uses a pyrrolidinyl-sulfonylphenyl moiety.
- Pharmacological Impact : Methoxy groups generally enhance electron-donating properties, which may reduce oxidative metabolism but decrease receptor-binding specificity compared to fluorine’s electronegative effects .
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Fluorine vs.
- Sulfonyl-Piperazine Variations: The pyrimidinyl-piperazine in the target compound may enhance binding to nucleotide-binding domains (e.g., adenosine receptors) versus tosyl or pyrrolidinyl groups, which are bulkier and less polar .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
